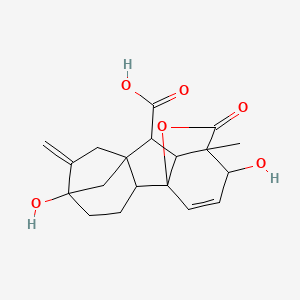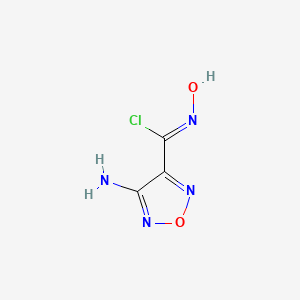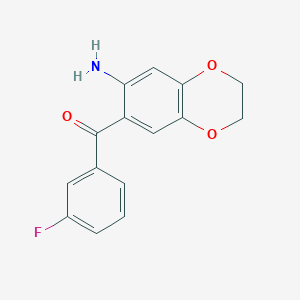
2-(3-Chlorophenyl)-3-oxopropanenitrile
Overview
Description
2-(3-Chlorophenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : It is used in the synthesis of different heterocyclic compounds, which are crucial in pharmaceuticals and organic materials (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
Development of Novel Dyes : The compound is instrumental in creating new dyes, particularly for dyeing polypropylene fabrics. These dyes have applications in textiles and materials science (Abou Elmaaty, Sofan, Elsisi, Kosbar, Negm, Hirogaki, Tabata, & Hori, 2019).
Corrosion Inhibition : Derivatives of 2-(3-Chlorophenyl)-3-oxopropanenitrile have been studied as corrosion inhibitors, particularly for zinc in acidic solutions, indicating their potential in material protection and engineering (Fouda & Abdallah, 2010).
Pharmaceutical Research : The compound has been utilized in the synthesis of various pharmaceutical intermediates, which are essential in drug development and medicinal chemistry (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Molecular Modeling and Simulation : The compound has been used in molecular modeling studies to understand its reaction mechanisms, which is crucial for designing efficient synthetic routes in organic chemistry (Ferreira & Figueroa-Villar, 2014).
Radical Cyclization Studies : It plays a significant role in radical cyclization studies, which are important for understanding reaction mechanisms and developing new synthetic methods (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Antimicrobial Activity : Research has been conducted to evaluate the antimicrobial properties of derivatives of this compound, indicating potential applications in developing new antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Electron Paramagnetic Resonance Studies : It has been studied using electron paramagnetic resonance (EPR) spectrometry, contributing to our understanding of radical chemistry (Iwahashi, Parker, Mason, & Tomer, 1992).
Electrophilic Cyanoacetylation : The compound is also used in the electrophilic cyanoacetylation of heterocycles, a key reaction in organic synthesis (Andicsová-Eckstein, Kozma, & Végh, 2016).
properties
IUPAC Name |
2-(3-chlorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,6,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUXZDDLLIRHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



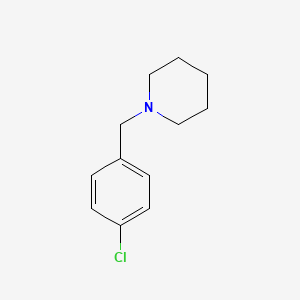
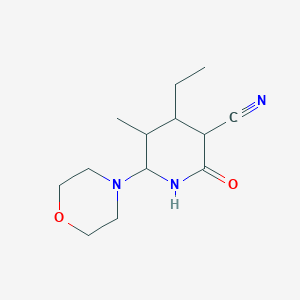

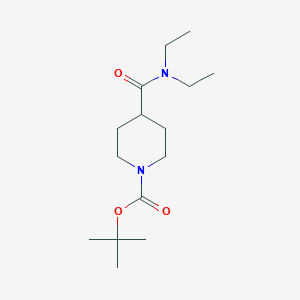
![4-(5-{(Z)-[1-(2,4-dichlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzonitrile](/img/structure/B7789104.png)
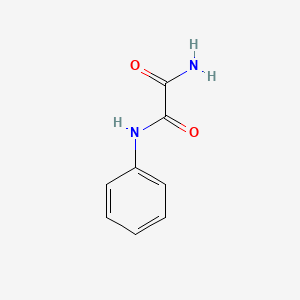
![2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside](/img/structure/B7789115.png)
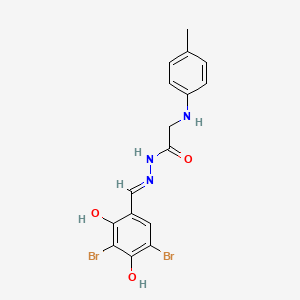
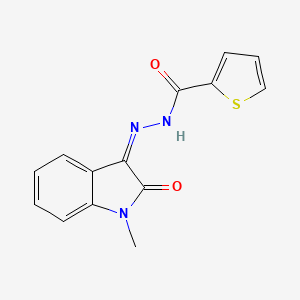
![N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B7789131.png)
